molecular formula C13H15NO3S B1221906 1,2,3,4-Tetrahydro-2 (3-mercapto-1-oxopropyl)-2-quinolinecarboxylic acid CAS No. 75494-01-8

1,2,3,4-Tetrahydro-2 (3-mercapto-1-oxopropyl)-2-quinolinecarboxylic acid

Cat. No. B1221906
CAS RN: 75494-01-8
M. Wt: 265.33 g/mol
InChI Key: YGYNTRGPFBSTAZ-NSHDSACASA-N
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Description

1,2,3,4-Tetrahydro-2-(3-mercapto-1-oxopropyl)-2-quinolinecarboxylic acid is a chemical compound with the molecular formula C13H15NO3S. It is also known by the CAS Registry Number 92932-75-7 .

properties

IUPAC Name

(2S)-1-(3-sulfanylpropanoyl)-3,4-dihydro-2H-quinoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3S/c15-12(7-8-18)14-10-4-2-1-3-9(10)5-6-11(14)13(16)17/h1-4,11,18H,5-8H2,(H,16,17)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGYNTRGPFBSTAZ-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1C(=O)O)C(=O)CCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=CC=CC=C2N([C@@H]1C(=O)O)C(=O)CCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70226437
Record name EU 5031
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70226437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,4-Tetrahydro-2 (3-mercapto-1-oxopropyl)-2-quinolinecarboxylic acid

CAS RN

75494-01-8
Record name EU 5031
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075494018
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name EU 5031
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70226437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of (±)-1-(3-benzoylthio-1-oxopropyl)-1,2,3,4-tetrahydro-2-quinolinecarboxylic acid dicyclohexylamine salt (15 g) and concentrated ammonium hydroxide (280 ml) was heated on the steam bath for 45 minutes with rapid mechanical stirring. After this time, the cooled mixture was filtered through Celite and the filtrate evaporated under reduced pressure to a volume of 25 ml. Water (4 ml) was added and the benzamide was removed by filtration. The filtrate was treated with ether (100 ml) and acidified with 20% aqueous hydrochloric acid (8 ml) while cooling in an ice bath. The dicyclohexylamine hydrochloride was removed by filtration and the filtrate was extracted several times with ether. The combined extracts were dried over sodium sulfate and evaporated to dryness to give a viscous oil (11 g). This product was dissolved in acetone (40 ml) and treated with dicyclohexylamine (5.6 g). The crystalline, (±)-1,2,3,4-tetrahydro-1-(3-mercapto-1-oxopropyl)-2-quinolinecarboxylic acid dicyclohexylamine salt, could be recystallized from 20% acetonitrile in 2-propanol; yield 10 g, m.p. 165°-169°. This salt could be converted to the free acid by suspending the salt (6 g) in 2-propanol (40 ml) and this mixture was cooled to 5° and treated with a solution of dry hydrogen chloride in 2-propanol until pH 2. The resulting dicyclohexylamine hydrochloride was filtered and washed twice with 2-propanol. The combined filtrate and washings were concentrated under reduced pressure. The residue was triturated with carbon tetrachloride to give crystalline product, (±)-1,2,3,4-tetrahydro-1-(3-mercapto-1-oxopropyl)-2-quinolinecarboxylic acid; yield 0.7 g, m.p. 109°-111°.
Quantity
5.6 g
Type
reactant
Reaction Step One
Name
(±)-1,2,3,4-tetrahydro-1-(3-mercapto-1-oxopropyl)-2-quinolinecarboxylic acid dicyclohexylamine salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
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reactant
Reaction Step Three
[Compound]
Name
salt
Quantity
6 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
40 mL
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
40 mL
Type
solvent
Reaction Step Eight
Name
(±)-1,2,3,4-tetrahydro-1-(3-mercapto-1-oxopropyl)-2-quinolinecarboxylic acid

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